Citrantifidiol
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Overview
Description
Citrantifidiol is a natural product found in Trichoderma citrinoviride with data available.
Scientific Research Applications
Antifeedant Activity in Agriculture
Citrantifidiol, alongside citrantifidiene, was identified as a metabolite produced by the fungus Trichoderma citrinoviride. These compounds have demonstrated potential antifeedant activity, particularly effective against the aphid pest Schizaphis graminum. This discovery has implications for agricultural pest management, offering a potential natural alternative to synthetic pesticides (Evidente et al., 2008).
Contribution to Fundamental Biology
While not directly related to citrantifidiol, it's essential to understand the broader context of biological research. Studies like those on the protozoan Tetrahymena illuminate the importance of model organisms in biological studies, contributing to our understanding of fundamental biology and supporting research in related areas (Mar et al., 2019).
Educational Applications in Biology
Research on educational methods, such as the Cooperative Integrated Reading and Composition (CIRSA) model, highlights the importance of effective learning designs in biology education. Such studies, while not directly linked to citrantifidiol, underscore the significance of education in disseminating scientific knowledge, including findings related to specific compounds (Djamahar et al., 2018).
properties
Product Name |
Citrantifidiol |
---|---|
Molecular Formula |
C15H28O2 |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
(1R,2R,3S,4R)-1,2,3-trimethyl-4-(4-methylpent-3-enyl)cyclohexane-1,3-diol |
InChI |
InChI=1S/C15H28O2/c1-11(2)7-6-8-13-9-10-14(4,16)12(3)15(13,5)17/h7,12-13,16-17H,6,8-10H2,1-5H3/t12-,13-,14-,15-/m1/s1 |
InChI Key |
FNTWVIBKYQRXAE-KBUPBQIOSA-N |
Isomeric SMILES |
C[C@@H]1[C@](CC[C@H]([C@]1(C)O)CCC=C(C)C)(C)O |
Canonical SMILES |
CC1C(CCC(C1(C)O)CCC=C(C)C)(C)O |
synonyms |
citrantifidiol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.